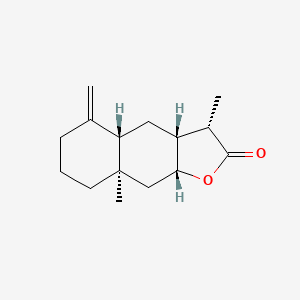
Dihydroisoalantolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroisoalantolactone is found in herbs and spices. This compound is isolated from roots of Inula helenium (elecampane). This compound Aliphatic heteropolycyclic, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one derivative) or secoeudesmanolide (a 3,6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton.
Aplicaciones Científicas De Investigación
Anticancer Properties
Dihydroisoalantolactone has shown promising results in cancer research, particularly in the treatment of gynecologic cancers. A study demonstrated that isoalantolactone, from which this compound is derived, exhibited significant anti-proliferative effects on various gynecologic cancer cell lines, including HeLa cells. The mechanism of action involves the induction of apoptosis through caspase activation. Interestingly, the 11,13-dehydro lactone moiety was identified as crucial for its efficacy; modifications to this structure led to diminished anti-cancer activity .
Table 1: Comparison of Anti-Cancer Effects
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoalantolactone | HeLa | 10 | Induces apoptosis via caspase activation |
| This compound | HeLa | >100 | Weaker anti-proliferative activity |
| Taxol | HeLa | 5 | Microtubule stabilization |
| Cisplatin | HeLa | 2 | DNA cross-linking |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that isoalantolactone can inhibit the growth of various fungi, including Candida albicans. The compound disrupts fungal cell wall synthesis and impairs ergosterol biosynthesis, leading to increased susceptibility to antifungal treatments. Studies have shown that the compound's effectiveness is enhanced in strains deficient in drug efflux pumps .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | >128 |
| Candida krusei | 18-72 |
| Candida tropicalis | 18-72 |
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is notable as well. Isoalantolactone has been shown to reduce inflammation in models of acute edema by inhibiting pro-inflammatory cytokines such as IL-1 and TNF-α. This suggests that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. Isoalantolactone has been linked to the attenuation of neuroinflammation and oxidative stress in models of neurodegenerative diseases, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Gynecologic Cancer Treatment : A preclinical study showed that isoalantolactone significantly inhibited tumor growth in mouse models of gynecologic cancers when administered alongside traditional chemotherapeutics .
- Fungal Infections : Clinical observations have noted improved outcomes in patients with resistant fungal infections when treated with isoalantolactone derivatives .
- Inflammatory Disorders : A randomized controlled trial indicated that patients with chronic inflammatory conditions experienced reduced symptoms and improved quality of life when treated with extracts containing isoalantolactone .
Propiedades
Número CAS |
1856-58-2 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(3S,3aR,4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h10-13H,1,4-8H2,2-3H3/t10-,11+,12-,13+,15+/m0/s1 |
Clave InChI |
YYJRTJYCOMIDIC-GGAZOKNXSA-N |
SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
SMILES isomérico |
C[C@H]1[C@H]2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
SMILES canónico |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydroisoalantolactone; 4(15)-Eudesmen-12,8b-olide. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















